4-Cyclopentylpentanoic acid

Catalog No.
S9054625
CAS No.
5445-47-6
M.F
C10H18O2
M. Wt
170.25 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopentylpentanoic acid

CAS Number

5445-47-6

Product Name

4-Cyclopentylpentanoic acid

IUPAC Name

4-cyclopentylpentanoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-8(6-7-10(11)12)9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

ZJCKWOJXOPMEIC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C1CCCC1

4-Cyclopentylpentanoic acid, with the chemical formula C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2} and CAS number 5422-27-5, is a carboxylic acid characterized by a cyclopentyl group attached to a pentanoic acid backbone. This compound is notable for its unique structure, which combines a five-membered cyclic hydrocarbon with a straight-chain carboxylic acid, providing distinct chemical properties and potential biological activity. The molecular weight of 4-cyclopentylpentanoic acid is approximately 170.25 g/mol .

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Amidation: Can react with amines to produce amides.
  • Oxidation: The carboxylic acid group may undergo oxidation to yield corresponding ketones or aldehydes .
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are essential for its applications in organic synthesis and medicinal chemistry.

Several methods exist for synthesizing 4-cyclopentylpentanoic acid:

  • Alkylation of Pentanoic Acid: The cyclopentyl group can be introduced through alkylation reactions involving pentanoic acid and cyclopentyl halides.
  • Carboxylation Reactions: Utilizing cyclopentene derivatives in carboxylation processes can yield the desired compound.
  • Reduction of Ketones: Starting from ketones that contain the cyclopentyl group followed by reduction can also lead to the formation of 4-cyclopentylpentanoic acid .

4-Cyclopentylpentanoic acid has various applications in:

  • Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.
  • Organic Synthesis: Serves as an intermediate in the preparation of esters and amides.
  • Chemical Research: Investigated for its potential therapeutic properties and as a reagent in organic reactions .

Research on interaction studies involving 4-cyclopentylpentanoic acid primarily focuses on its reactivity with other organic compounds and its biological interactions. Studies suggest that it may interact with various enzymes or receptors, although detailed mechanistic studies are still required to clarify these interactions and their implications for drug design .

Several compounds share structural similarities with 4-cyclopentylpentanoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
5-Cyclohexylpentanoic acidC11H20O2Contains a cyclohexyl group; larger cyclic structure.
Cyclopentylacetic acidC8H14O2Shorter chain length; similar cyclic structure.
2-Cyclopropylpropanoic acidC8H14O2Contains a cyclopropyl group; different cyclic structure.
3-Cyclobutylbutanoic acidC9H16O2Smaller cyclic structure; similar chain length.

The uniqueness of 4-cyclopentylpentanoic acid lies in its specific combination of a cyclopentane ring with a pentanoic chain, which may influence its reactivity and biological activity differently compared to these similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-21

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